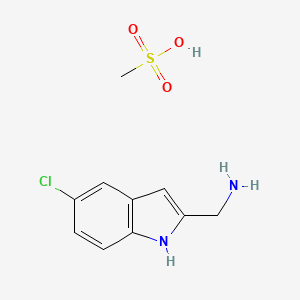

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate

Übersicht

Beschreibung

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, also known as 5-chloro-2-methylindole-3-methanesulfonate, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and is usually prepared through a synthesis process. This compound is a useful tool for studying the biochemical and physiological effects of compounds on living cells, as well as for conducting laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Friedel-Crafts Reaction in Synthesis

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate derivatives are synthesized through the Friedel-Crafts reaction. This process, particularly using Cu(OTf)2 and N-sulfinylprolinamide as catalysts, achieves selective synthesis of 3-indolylmethanamine derivatives with yields of 65-93%. This method is beneficial due to its broad substrate applicability and mild reaction conditions (刘海华 et al., 2016).

Applications in Organic Synthesis

In another study, the conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate resulted in a mixture of methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. This pathway illustrates the compound's utility in creating complex organic structures (Carole de Saint-Fuscien & R. Dodd, 2000).

Synthesis of Indole Derivatives

Indole derivatives, including (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, have shown potential in synthesizing 3-indolyl-methanamines. These derivatives are synthesized through the treatment of indoles with aldehydes and nitrobenzenes, indicating the versatility of the compound in synthesizing indole derivatives (B. Das et al., 2013).

Application in Cancer Detection

A study highlighted the synthesis of a water-soluble near-infrared dye for cancer detection using optical imaging. This dye, developed from a structure involving a chloro-indole derivative, demonstrates the potential of (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate in medical imaging and cancer detection (Wellington Pham, Zdravka Medarova, & Anna Moore, 2005).

Environmental Implications

An environmental assessment of methanesulfonic acid production, which is related to (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, revealed that a direct process of forming methanesulfonic acid from methane has a significantly lower environmental impact compared to conventional methods. This finding suggests the potential of sustainable chemical processes involving similar compounds (S. Kappenthuler et al., 2018).

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been found to influence a variety of biochemical pathways , suggesting that this compound may have a similar effect.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may have similar effects.

Eigenschaften

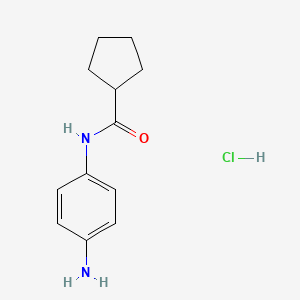

IUPAC Name |

(5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROQNRYMFPASPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate | |

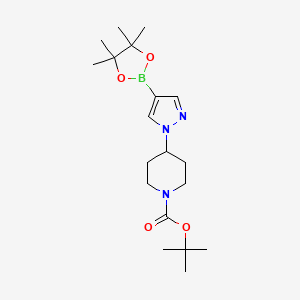

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)

![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)

![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)